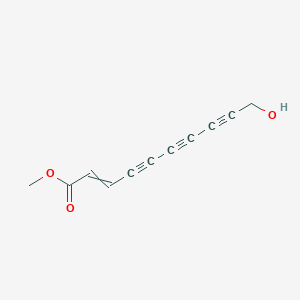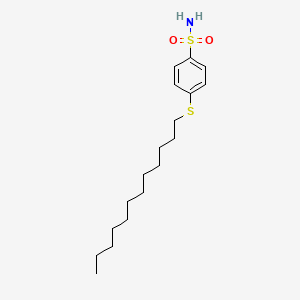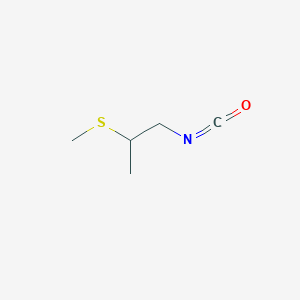
1-Isocyanato-2-(methylsulfanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(methylsulfanyl)propane is an organic compound with the molecular formula C5H9NOS. It is also known by other names such as 2-isocyanato-1-(methylsulfanyl)propane. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-S-CH3) attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propan-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
2-(methylsulfanyl)propan-1-amine+phosgene→this compound+HCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Isocyanato-2-(methylsulfanyl)propane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The isocyanate group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Thiocarbamates: Formed by the reaction of the isocyanate group with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylsulfanyl group.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(methylsulfanyl)propane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(methylsulfanyl)propane involves the reactivity of its isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The methylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Comparación Con Compuestos Similares
1-Isocyanato-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
Isobutyl isocyanate: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Isocyanato-1-(methylsulfanyl)propane: A positional isomer with similar reactivity but different physical properties.
Propane, 1-isocyanato-2-(methylthio): Contains a similar functional group but with a different arrangement of atoms.
Propiedades
Número CAS |
56177-16-3 |
|---|---|
Fórmula molecular |
C5H9NOS |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
1-isocyanato-2-methylsulfanylpropane |
InChI |
InChI=1S/C5H9NOS/c1-5(8-2)3-6-4-7/h5H,3H2,1-2H3 |
Clave InChI |
GNWHMJQGGUJBQE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
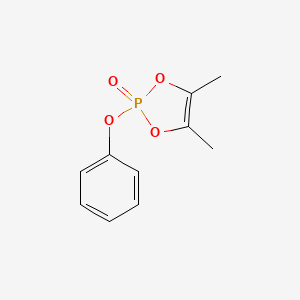

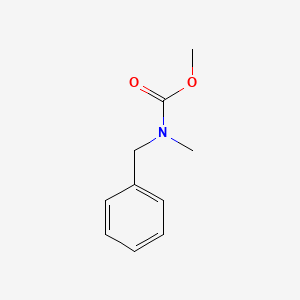

![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
